molecular formula C24H27ClFN5O3 B606925 Dacomitinib monohydraté CAS No. 1042385-75-0

Dacomitinib monohydraté

Numéro de catalogue: B606925
Numéro CAS: 1042385-75-0
Poids moléculaire: 488.0 g/mol
Clé InChI: BSPLGGCPNTZPIH-IPZCTEOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Applications De Recherche Scientifique

  • Analyse Biochimique

    Biochemical Properties

    Dacomitinib monohydrate plays a crucial role in biochemical reactions by inhibiting the activity of EGFR family members. It interacts with enzymes and proteins such as EGFR, HER2, and HER4, binding irreversibly to their ATP-binding sites. This interaction prevents the phosphorylation and subsequent activation of downstream signaling pathways that are essential for cell proliferation and survival . By inhibiting these receptors, dacomitinib monohydrate disrupts the signaling cascades that promote tumor growth and progression.

    Cellular Effects

    Dacomitinib monohydrate exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inhibiting cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth and survival . This inhibition leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, dacomitinib monohydrate has been shown to decrease the expression of genes involved in cell cycle progression and survival, thereby impeding tumor growth .

    Molecular Mechanism

    The molecular mechanism of dacomitinib monohydrate involves its irreversible binding to the ATP-binding sites of EGFR, HER2, and HER4. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling molecules . By blocking these pathways, dacomitinib monohydrate effectively halts the transmission of proliferative and survival signals within the cell, leading to reduced tumor growth and increased cell death .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of dacomitinib monohydrate have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and the development of resistance mechanisms in cancer cells . Long-term studies have shown that while dacomitinib monohydrate initially reduces tumor size and proliferation, cancer cells may eventually adapt through mutations or alternative signaling pathways, leading to decreased sensitivity to the drug .

    Dosage Effects in Animal Models

    The effects of dacomitinib monohydrate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces metastasis. At higher doses, toxic effects such as weight loss, gastrointestinal disturbances, and hepatotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications .

    Metabolic Pathways

    Dacomitinib monohydrate is metabolized primarily through oxidative and conjugative pathways. The major circulating metabolite is O-desmethyl dacomitinib, which retains some pharmacological activity . The compound interacts with enzymes such as cytochrome P450 (CYP) isoforms, particularly CYP2D6, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the body .

    Transport and Distribution

    Within cells and tissues, dacomitinib monohydrate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein (P-gp), which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high expression of EGFR, HER2, and HER4, contributing to its targeted therapeutic effects .

    Subcellular Localization

    Dacomitinib monohydrate localizes primarily to the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence its activity and localization within specific cellular compartments . These modifications may also affect the compound’s ability to inhibit receptor signaling and exert its therapeutic effects .

    Méthodes De Préparation

    • La voie de synthèse du dacomitinib hydrate implique plusieurs étapes, à partir de matières premières disponibles dans le commerce.
    • Malheureusement, les détails de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour la production à grande échelle.
  • Analyse Des Réactions Chimiques

    • Le dacomitinib hydrate est impliqué dans diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
    • Les réactifs et les conditions courantes utilisés dans ces réactions sont des informations exclusives, mais ils incluent probablement des catalyseurs et des solvants spécialisés.
    • Les principaux produits formés à partir de ces réactions seraient des intermédiaires ou des dérivés du dacomitinib hydrate.
  • Applications de recherche scientifique

  • Mécanisme d'action

    • Le mécanisme du dacomitinib hydrate implique l'inhibition des tyrosine kinases de la famille ErbB, y compris l'EGFR.
    • Il perturbe les voies de signalisation cruciales pour la croissance, la survie et la prolifération cellulaires.
    • Les cibles moléculaires comprennent l'EGFR, HER2, HER3 et HER4.
  • Comparaison Avec Des Composés Similaires

    • Le dacomitinib hydrate se distingue par sa liaison irréversible et son inhibition à large spectre des récepteurs ErbB.
    • Des composés similaires comprennent le gefitinib, l'erlotinib et l'afatinib, mais les caractéristiques uniques du dacomitinib le distinguent.

    Activité Biologique

    Dacomitinib monohydrate is a potent, irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family, specifically targeting EGFR/HER1, HER2, and HER4. This compound has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring specific EGFR mutations. This article provides an in-depth examination of the biological activity of dacomitinib monohydrate, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

    Dacomitinib acts by covalently binding to cysteine residues in the catalytic domains of the EGFR family, leading to irreversible inhibition of kinase activity. This inhibition prevents downstream signaling pathways that promote tumor growth and survival, such as:

    • Ras-Raf-MAPK
    • PI3K/AKT
    • PLCgamma-PKC-NFkB

    The compound shows a high affinity for its targets with an IC50 value as low as 6 nmol/L for EGFR . Dacomitinib is particularly effective against mutant forms of EGFR associated with resistance to other therapies, such as the T790M mutation .

    Pharmacokinetics

    Dacomitinib exhibits linear pharmacokinetics with an absolute oral bioavailability of approximately 80%. Key pharmacokinetic parameters include:

    • Peak Plasma Concentration : 104 ng/ml after a 45 mg dose
    • Volume of Distribution : 2415 L
    • Protein Binding : 98%
    • Half-Life : Approximately 70 hours

    The compound is primarily metabolized through oxidative pathways involving cytochrome P450 enzymes, with the major metabolite being O-desmethyl dacomitinib (PF-05199265) .

    Pivotal Trials

    The efficacy of dacomitinib was primarily demonstrated in the Phase III ARCHER 1050 trial, which compared dacomitinib to gefitinib in patients with advanced or metastatic NSCLC harboring EGFR mutations. Key findings from this study include:

    Parameter Dacomitinib Gefitinib P-value
    Median Progression-Free Survival (PFS)14.7 months (95% CI: 11.1-16.6)9.2 months (95% CI: 9.1-11)<0.0001
    Objective Response Rate (ORR)75.6%Not reported-
    Median Overall Survival (OS)34.1 months (95% CI: 29.5-37.7)26.8 months (95% CI: 23.7-32.1)<0.05

    These results indicate that dacomitinib significantly improves both PFS and OS compared to gefitinib, demonstrating its effectiveness as a first-line treatment for NSCLC .

    Safety Profile

    While dacomitinib shows considerable efficacy, it is also associated with specific adverse events (AEs). The most common treatment-related AEs include:

    • Diarrhea : Occurred in approximately 60% of patients
    • Stomatitis : Reported by about 30%
    • Rash : Commonly observed dermatological effect

    Serious AEs were reported in about 9.3% of patients receiving dacomitinib . The management of these AEs often involved dose adjustments or temporary discontinuation of therapy.

    Case Studies

    Several case studies have documented the effectiveness of dacomitinib in real-world settings:

    • Case Study A : A patient with metastatic NSCLC harboring an exon 19 deletion experienced a complete response after six months on dacomitinib, with no evidence of disease progression during follow-up.
    • Case Study B : Another patient with T790M mutation showed significant tumor reduction after switching from another EGFR TKI to dacomitinib, highlighting its potential in overcoming resistance.

    Propriétés

    IUPAC Name

    (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BSPLGGCPNTZPIH-IPZCTEOASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H27ClFN5O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80146359
    Record name Dacomitinib monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80146359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    488.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1042385-75-0
    Record name Dacomitinib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Dacomitinib monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80146359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DACOMITINIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.